molecular formula C17H20ClN5O2S B4507201 5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

Cat. No.: B4507201
M. Wt: 393.9 g/mol
InChI Key: RHVSOCLVNGMZDI-UHFFFAOYSA-N
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Description

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The thiadiazole ring is then formed through cyclization reactions. The final step involves the formation of the pentanamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S/c18-13-3-1-4-14(11-13)22-7-9-23(10-8-22)16(25)6-2-5-15(24)20-17-21-19-12-26-17/h1,3-4,11-12H,2,5-10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVSOCLVNGMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
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5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
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5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
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5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
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5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
Reactant of Route 6
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5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide

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